2-chloroethyl-(cyclohexylmethyl)-ethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloroethyl-(cyclohexylmethyl)-ethylazanium;chloride is a quaternary ammonium compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloroethyl group, a cyclohexylmethyl group, and an ethylazanium group, making it a versatile chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl-(cyclohexylmethyl)-ethylazanium;chloride typically involves the reaction of cyclohexylmethylamine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or distillation, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-chloroethyl-(cyclohexylmethyl)-ethylazanium;chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Scientific Research Applications
2-chloroethyl-(cyclohexylmethyl)-ethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical studies to investigate cellular processes and interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of 2-chloroethyl-(cyclohexylmethyl)-ethylazanium;chloride involves its interaction with cellular components and molecular targets. The compound can disrupt cellular membranes, leading to cell lysis and death. It can also interfere with enzymatic activities and metabolic pathways, resulting in various biological effects. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
2-chloroethyl-(cyclohexylmethyl)-ethylazanium;chloride can be compared with other quaternary ammonium compounds, such as:
Benzalkonium Chloride: Known for its antimicrobial properties and use in disinfectants.
Cetyltrimethylammonium Bromide: Commonly used as a surfactant and in biochemical research.
Tetrabutylammonium Chloride: Used as a phase-transfer catalyst in organic synthesis.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
21658-44-6 |
---|---|
Molecular Formula |
C11H23Cl2N |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
2-chloroethyl-(cyclohexylmethyl)-ethylazanium;chloride |
InChI |
InChI=1S/C11H22ClN.ClH/c1-2-13(9-8-12)10-11-6-4-3-5-7-11;/h11H,2-10H2,1H3;1H |
InChI Key |
FMEZCTBVOVYQIS-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CCCl)CC1CCCCC1.[Cl-] |
Related CAS |
3772-64-3 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.